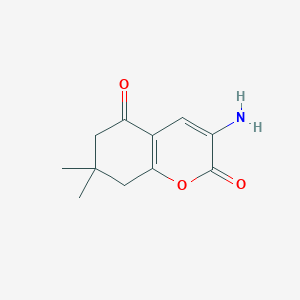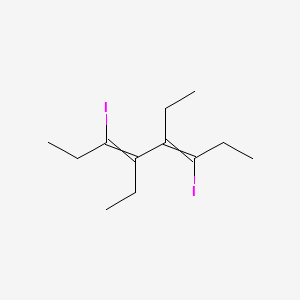
4,5-Diethyl-3,6-diiodoocta-3,5-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Diethyl-3,6-diiodoocta-3,5-diene is a chemical compound characterized by its unique structure, which includes two iodine atoms and two ethyl groups attached to an octadiene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Diethyl-3,6-diiodoocta-3,5-diene typically involves the iodination of an appropriate precursor. One common method is the addition of iodine to a conjugated diene under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of iodine atoms to the diene.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes, where the reaction conditions are optimized for maximum yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4,5-Diethyl-3,6-diiodoocta-3,5-diene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form diiodo derivatives with higher oxidation states.
Reduction: Reduction reactions can remove iodine atoms, leading to the formation of simpler hydrocarbons.
Substitution: The iodine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diiodo alcohols, while reduction can produce ethyl-substituted alkenes.
科学的研究の応用
4,5-Diethyl-3,6-diiodoocta-3,5-diene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Diels-Alder reactions.
Biology: The compound can be used in the study of iodine metabolism and its effects on biological systems.
Medicine: Research into potential therapeutic applications, such as the development of iodine-containing drugs, is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism of action of 4,5-Diethyl-3,6-diiodoocta-3,5-diene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms. These iodine atoms can interact with other molecules, facilitating the formation of new chemical bonds. The compound’s molecular targets and pathways depend on the specific reactions it undergoes, such as electrophilic addition or nucleophilic substitution.
類似化合物との比較
Similar Compounds
4,5-Diethyl-3,6-dimethyl-3,5-octadiene: Similar in structure but with methyl groups instead of iodine atoms.
3,5-Octadiene, 4,5-diethyl-3,6-diiodo-, (3Z,5Z): Another isomer with different spatial arrangement of atoms.
Uniqueness
4,5-Diethyl-3,6-diiodoocta-3,5-diene is unique due to the presence of iodine atoms, which impart distinct reactivity and properties compared to similar compounds with different substituents. This makes it particularly valuable in applications requiring specific chemical behaviors, such as in the synthesis of iodine-containing molecules.
特性
CAS番号 |
119244-76-7 |
|---|---|
分子式 |
C12H20I2 |
分子量 |
418.10 g/mol |
IUPAC名 |
4,5-diethyl-3,6-diiodoocta-3,5-diene |
InChI |
InChI=1S/C12H20I2/c1-5-9(11(13)7-3)10(6-2)12(14)8-4/h5-8H2,1-4H3 |
InChIキー |
OQMGWWJOZTYWQP-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(CC)I)C(=C(CC)I)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


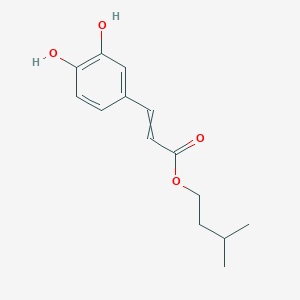
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
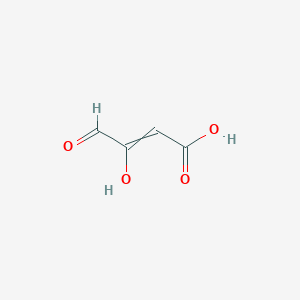
![5-Hexen-1-ol, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B14293544.png)
![1,1'-[2-Ethoxy-2-(4-ethoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14293549.png)
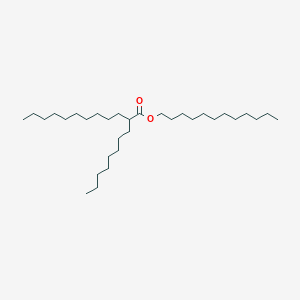
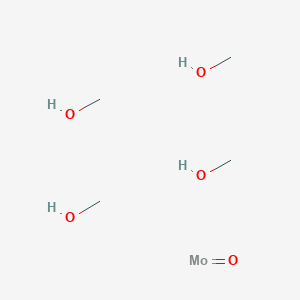
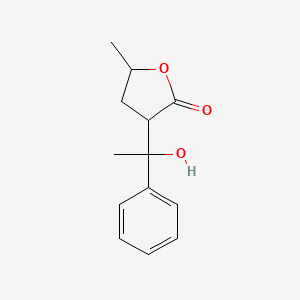

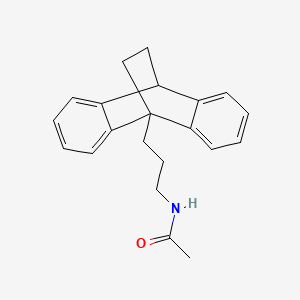
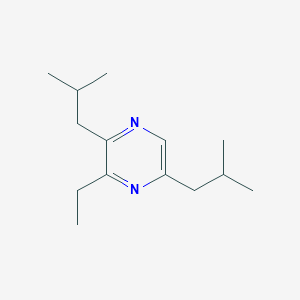
![7-[Di(prop-2-en-1-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B14293593.png)
